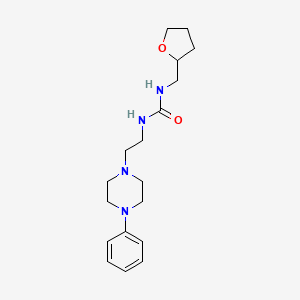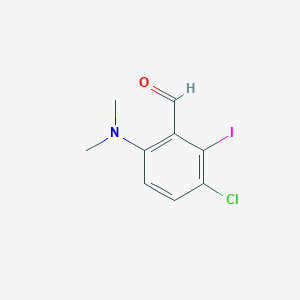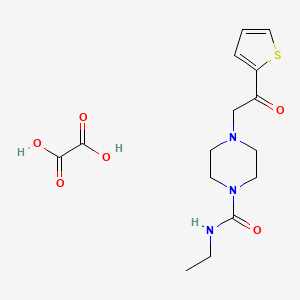![molecular formula C14H10ClN3O3S B2505349 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide CAS No. 1427652-74-1](/img/structure/B2505349.png)
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide, also known as CCMS or CCMS-1, is a chemical compound that has been extensively studied for its potential use in scientific research. CCMS-1 is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
作用机制
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in a variety of cellular processes. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
In addition to its effects on cellular processes, 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has been shown to have biochemical and physiological effects. For example, 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has been shown to reduce the levels of reactive oxygen species in cells, which can contribute to oxidative stress and cellular damage. 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has also been shown to reduce the levels of inflammatory cytokines in cells, which can contribute to the development of inflammatory diseases.
实验室实验的优点和局限性
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has several advantages for use in lab experiments. Its potency and specificity make it a valuable tool for studying the role of CK2 in cellular processes. However, 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 treatment to avoid these potential issues.
未来方向
There are several future directions for research on 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, the use of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 in animal models of cancer and inflammatory diseases could provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 involves the reaction of 2-chloropyridine-4-carboxylic acid with 4-cyanobenzylsulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then purified by column chromatography to yield 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 as a white solid. This synthesis method has been optimized to yield high purity and high yield of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1.
科学研究应用
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has been studied extensively for its potential use in scientific research. Its ability to inhibit CK2 has been shown to have a variety of effects on cellular processes. For example, CK2 inhibition by 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cells to chemotherapy. 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-chloro-N-[(4-cyanophenyl)methylsulfonyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-13-7-12(5-6-17-13)14(19)18-22(20,21)9-11-3-1-10(8-16)2-4-11/h1-7H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPQIQNLZYQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)

![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)
